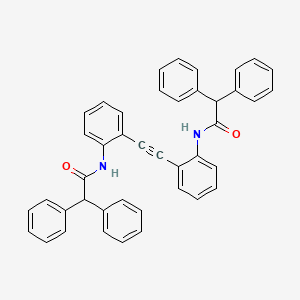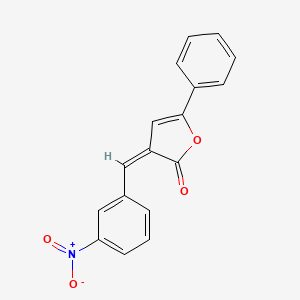
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide, also known as CFA, is a small molecule inhibitor that has been widely used in scientific research. CFA is a potent inhibitor of the protein kinase C (PKC) family, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide competes with ATP for binding to the enzyme. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to be a potent inhibitor of PKC, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to enhance synaptic plasticity and memory formation. In immune cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to modulate cytokine production and T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PKC, with a low nanomolar IC50 value. However, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide also has some limitations. It is not a specific inhibitor of PKC, as it can also inhibit other kinases that share the ATP-binding site with PKC. It also has low solubility in water, which can limit its use in some experiments.
Orientations Futures
For the use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide in scientific research include studying the role of PKC in different cellular processes, developing more specific inhibitors of PKC, and using N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide as a lead compound for drug development.
Méthodes De Synthèse
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide can be synthesized through a multistep reaction starting from 4,5-diphenyl-2-furanyl ketone. The first step involves the reaction of 4,5-diphenyl-2-furanyl ketone with malononitrile to form 3-cyano-4,5-diphenyl-2-furanylacetonitrile. The second step involves the reaction of 3-cyano-4,5-diphenyl-2-furanylacetonitrile with morpholine to form N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a critical role in cellular signaling pathways. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit PKC activity in various cell types, including cancer cells, neuronal cells, and immune cells. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been used to study the role of PKC in cancer cell proliferation, differentiation, and apoptosis. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has also been used to study the role of PKC in synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-15-19-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)29-23(19)25-20(27)16-26-11-13-28-14-12-26/h1-10H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKWJAQUTWYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)